molecular formula C10H8BrNO3 B1466046 Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate CAS No. 668969-70-8

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate

Cat. No.: B1466046
CAS No.: 668969-70-8
M. Wt: 270.08 g/mol
InChI Key: MUPVRXDZBSEYKC-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound that belongs to the category of benzoisoxazole derivatives. It is also known as 5-Bromo-1,2-benzisoxazole-3-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C10H8BrNO3. The InChI Code is 1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

In the synthesis of isoxazoles, intermediate isoxazole was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 270.08 g/mol. It is stored sealed in dry, room temperature conditions .

Scientific Research Applications

1. Synthesis of Pharmacologically Active Compounds

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate plays a role in the synthesis of pharmacologically active compounds. It's used in creating a variety of derivatives with potential therapeutic properties. For instance, its conversion into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives has been noted, leading to compounds with preliminary pharmacological study results (Chapman et al., 1971).

2. Role in Organic Synthesis

This compound is also significant in organic synthesis. It's involved in the creation of various complex organic structures. For example, its reaction with methyl 2-azido-5-bromobenzoate leads to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate (Pokhodylo & Obushak, 2019).

3. In Biomimetic Synthesis

The compound is employed in biomimetic synthesis approaches. It serves as a starting material for the synthesis of complex organic structures, which could have applications in various scientific fields including medicinal chemistry. An example is its use in the efficient, high yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate (Moorthie et al., 2007).

4. Photolysis Research

Research into the photolysis of this compound derivatives has provided insights into the behavior of these compounds under certain conditions, expanding the understanding of their chemical properties and potential applications (Ang et al., 1995).

5. In Heterocyclic Chemistry

This compound is instrumental in the field of heterocyclic chemistry. It's utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs and materials (Zhou & Natale, 1998).

Safety and Hazards

The safety information for Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate includes hazard statements H315-H319-H335 and precautionary statements P261-P280-P305+P351+P338 . The signal word is "Warning" .

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Properties

IUPAC Name

ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPVRXDZBSEYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722515
Record name Ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668969-70-8
Record name Ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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